molecular formula C8H7Cl2NO3 B11760573 Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Katalognummer: B11760573
Molekulargewicht: 236.05 g/mol
InChI-Schlüssel: RXLDWIAZGMDLDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 2226204-84-6) is a high-purity chemical building block supplied with a guaranteed 97% purity . This compound features the 2-pyridone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Research into analogous 2-pyridone derivatives has demonstrated significant potential in antimicrobial development, with some compounds exhibiting excellent activity against Gram-positive bacteria such as Staphylococcus aureus . Mechanistic studies suggest that active 2-pyridone analogs can function similarly to fluoroquinolone antibiotics, potentially by inhibiting bacterial DNA gyrase through critical interactions with the GyrA and GyrB subunits . This mechanism highlights the value of this chemical scaffold in designing novel anti-infective agents. As such, this dichlorinated pyridone ester serves as a versatile synthon for pharmaceutical research, particularly in the synthesis of new antimicrobial compounds and for exploring structure-activity relationships in drug discovery. Researchers are advised to handle this product with appropriate safety measures. It is classified with GHS07 warning pictograms and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H7Cl2NO3

Molekulargewicht

236.05 g/mol

IUPAC-Name

ethyl 3,5-dichloro-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H7Cl2NO3/c1-2-14-8(13)6-4(9)3-5(10)7(12)11-6/h3H,2H2,1H3,(H,11,12)

InChI-Schlüssel

RXLDWIAZGMDLDD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=C(C(=O)N1)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Parameters:

ParameterValue
Temperature100–180°C
Reaction Time24–72 hours
SolventWater
Yield>80%
Purity97% (HPLC)

This approach minimizes solvent waste and enhances crystal stability due to controlled thermal stress.

Multi-Step Organic Synthesis

Halogenation and Cyclization

Patent WO2007009913A1 outlines a pathway starting with chloropyridazine intermediates. For example, 2-chloro-5-nitropyridin-4-amine is treated with N-chlorosuccinimide (NCS) in DMF at 50°C to introduce a second chlorine atom. Subsequent cyclization with tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate under basic conditions yields the pyridone core.

Reaction Steps:

  • Chlorination :
    C5H4ClN3O2+NCSDMF, 50°CC5H3Cl2N3O2\text{C}_5\text{H}_4\text{ClN}_3\text{O}_2 + \text{NCS} \xrightarrow{\text{DMF, 50°C}} \text{C}_5\text{H}_3\text{Cl}_2\text{N}_3\text{O}_2

  • Cyclization :
    C5H3Cl2N3O2+C10H17NO3THF, 0°CC15H20Cl2N4O5\text{C}_5\text{H}_3\text{Cl}_2\text{N}_3\text{O}_2 + \text{C}_{10}\text{H}_{17}\text{NO}_3 \xrightarrow{\text{THF, 0°C}} \text{C}_{15}\text{H}_{20}\text{Cl}_2\text{N}_4\text{O}_5

Esterification and Purification

The cyclized product is esterified using ethyl chloroformate in the presence of triethylamine. Reverse-phase chromatography (MeCN/H₂O) achieves >95% purity.

Catalytic Condensation Methods

Patent US5977369A describes a condensation route using alkyl acetoacetates and chlorinated aldehydes. For example, 2,3-dichlorobenzaldehyde reacts with ethyl acetoacetate in isopropanol under reflux (83–85°C) with a copper catalyst. The intermediate undergoes aminolysis with ethyl 3-aminocrotonate to form the dihydropyridine core.

Optimization Data:

CatalystYield (%)Byproducts
CuCl₂59.4<5% symmetrical diester
None12.130% unreacted aldehyde

This method emphasizes solvent selection (isopropanol reduces side reactions) and catalyst recycling.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Hydrothermal80–8597ModerateLow (aqueous solvent)
Multi-Step Organic60–7795LowHigh (DMF, THF)
Catalytic Condensation59–6590HighModerate

Recent Advances and Challenges

Solvent-Free Approaches

Emerging methods use ionic liquids (e.g., [BMIM][BF₄]) to replace DMF, improving safety and reducing waste.

Byproduct Management

Chlorinated byproducts are mitigated via:

  • Selective Crystallization : Ethyl acetate/hexane mixtures isolate the target compound.

  • Microwave-Assisted Reactions : Reduce reaction times from hours to minutes, minimizing decomposition.

Regulatory Considerations

The compound’s discontinued status in commercial catalogs (e.g., CymitQuimica ) highlights the need for greener alternatives.

Analyse Chemischer Reaktionen

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antidiabetic Properties

Research has indicated that derivatives of Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate exhibit potential as modulators of the TGR5 receptor. This receptor plays a crucial role in glucose metabolism and insulin sensitivity. Compounds derived from this structure have shown promise in treating metabolic disorders such as type II diabetes and obesity by enhancing the therapeutic index with minimal systemic exposure .

1.2 Cardiovascular Health

Studies have highlighted the efficacy of related compounds in lowering LDL cholesterol and triglycerides. For instance, a pyridazinone series was optimized for selectivity towards thyroid hormone receptor β (THR-β), leading to significant reductions in lipid levels without adverse effects on cardiac function . This suggests that Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate and its analogs could be beneficial in cardiovascular therapies.

Agricultural Chemistry Applications

2.1 Pesticidal Activity

The compound has been investigated for its potential use as a pesticide due to its ability to inhibit certain enzymatic pathways in pests. The chlorinated pyridine derivatives have shown effectiveness against a variety of agricultural pests, contributing to integrated pest management strategies .

Case Studies

4.1 Clinical Trials

A notable study involved the administration of related compounds in preclinical models to assess their safety and efficacy profiles. Results indicated that these compounds could significantly reduce lipid levels without impacting the central thyroid axis, making them suitable candidates for further clinical development in metabolic diseases .

4.2 Agricultural Field Trials

Field trials conducted with formulations containing Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate showed a marked decrease in pest populations compared to untreated controls. This highlights the potential for developing environmentally friendly pesticides based on this compound .

Wirkmechanismus

The mechanism of action of Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The compound can be compared to other pyridine- and pyrimidine-based esters, such as Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (). Key differences include:

  • Core Heterocycle : The target compound features a dihydropyridine ring, whereas the analog in contains a fused thiazolo-pyrimidine system.
  • Substituents : The dichloro groups in the target compound contrast with the methoxy, phenyl, and benzylidene substituents in the analog.
  • Hydrogen Bonding Potential: The oxo and ester groups in both compounds enable hydrogen bonding, but the dichloro substituents in the target compound may reduce basicity compared to the methoxy-rich analog.

Table 1: Structural Comparison

Compound Core Structure Key Substituents Hydrogen Bond Donors/Acceptors
Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate 1,6-dihydropyridine Cl (×2), O=C-OEt, O=C6 O (ester, oxo), Cl (weak)
Ethyl thiazolo-pyrimidine analog () Thiazolo[3,2-a]pyrimidine 2,4,6-trimethoxybenzylidene, phenyl, methyl O (ester, oxo, methoxy)
Crystallographic and Hydrogen Bonding Behavior

The crystal structure of the thiazolo-pyrimidine analog () reveals a flattened boat conformation for the pyrimidine ring, with intermolecular C–H···O hydrogen bonds forming chains along the crystallographic c-axis. In contrast, the dichloro-substituted target compound may exhibit distinct packing patterns due to the steric and electronic effects of chlorine atoms. Graph set analysis () could further classify these hydrogen-bonding motifs, though such data are unavailable for the target compound.

Table 2: Crystallographic Comparison

Compound Ring Conformation Hydrogen Bonding Motifs Melting Point (K)
Ethyl thiazolo-pyrimidine analog Flattened boat (pyrimidine) C–H···O chains along c-axis 427–428
Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate Likely planar or puckered Predominantly O-based (speculative) Not reported

Table 3: Reactivity Comparison

Compound Key Reactivity Features Stability Considerations
Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate High electrophilicity (Cl, oxo groups) Oxidation-sensitive dihydropyridine core
Ethyl thiazolo-pyrimidine analog Methoxy groups act as electron donors Stable fused-ring system

Biologische Aktivität

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate has the following chemical characteristics:

PropertyValue
Molecular Formula C₉H₉Cl₂NO₃
Molecular Weight 250.08 g/mol
CAS Number 853105-72-3
Melting Point 132–134 °C

Antitumor Activity

Research has shown that derivatives of ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine compounds exhibit notable antitumor properties. In a study involving various synthesized derivatives, it was found that certain analogs demonstrated cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in tumor cells, which could be attributed to their ability to interfere with cellular signaling pathways .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In preclinical studies, it was shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective effects are hypothesized to result from the modulation of neurotransmitter systems and inhibition of neuroinflammatory processes .

Enzyme Inhibition

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine derivatives have also been explored for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that these compounds can act as inhibitors of certain kinases and phosphatases, which are crucial in cancer progression and other diseases . This inhibition can lead to altered cellular metabolism and growth inhibition in cancer cells.

Case Studies

  • Antitumor Efficacy : A study published in MDPI reported that a series of synthesized derivatives showed promising results against various cancer cell lines. The most potent compound exhibited an IC50 value in the low micromolar range, indicating strong antitumor activity .
  • Neuroprotection in Animal Models : In a rat model of neurodegeneration, administration of the compound resulted in significant improvements in cognitive function as measured by behavioral tests. Histological analysis revealed reduced neuronal loss and lower levels of inflammatory markers compared to control groups .

Synthesis Methods

The synthesis of ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine derivatives typically involves multi-step organic reactions starting from simpler precursors. Common methods include:

  • Cyclization Reactions : Utilizing appropriate aldehydes and amines under acidic or basic conditions to form the dihydropyridine core.
  • Chlorination Steps : Introducing chlorine atoms at positions 3 and 5 through electrophilic aromatic substitution.
  • Carboxylation : Finalizing the structure by adding a carboxylate group via esterification reactions.

Q & A

Q. What are the established synthetic routes for Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate, and how are intermediates characterized?

The synthesis typically involves cyclization of substituted pyridine precursors followed by selective chlorination. For example:

Cyclization : Ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate derivatives are synthesized via condensation of β-ketoesters with ammonia or ammonium acetate under reflux conditions .

Chlorination : Electrophilic chlorination using reagents like POCl₃ or SOCl₂ introduces chlorine atoms at the 3- and 5-positions. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-chlorination .

Characterization : Intermediates are validated via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy. For example, the carbonyl stretch (~1700 cm1^{-1}) confirms ester functionality, while chlorine substituents are identified via 13C NMR^{13} \text{C NMR} chemical shifts (~100-110 ppm for C-Cl) .

Q. What spectroscopic and crystallographic methods are critical for validating the compound’s structure?

  • Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H NMR^1 \text{H NMR} resolves dihydropyridine ring protons (δ 5.0-6.5 ppm for olefinic protons).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths and angles. For example, the C=O bond length in the dihydropyridine ring is typically ~1.22 Å, consistent with keto-enol tautomerism . Data deposition in the Cambridge Structural Database (CSD) ensures reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Disorder Handling : Use SQUEEZE (in PLATON) to model unresolved electron density from solvent molecules. Validate with residual density maps and R-factor analysis .
  • Twinning : For twinned crystals, employ the TWIN law in SHELXL and refine using HKLF5 format. The Flack parameter and Bayesian statistics help assess twinning severity .
  • Validation Tools : Check CIF files with checkCIF/PLATON to identify outliers (e.g., bond angles > 5σ from mean values) .

Q. How do hydrogen-bonding patterns influence the solid-state packing and stability of this compound?

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., N-HO=C\text{N-H} \cdots \text{O=C} motifs). For example, a C22(6)\text{C}_2^2(6) chain motif may stabilize the dihydropyridine ring .
  • Thermal Stability : Correlate hydrogen-bond strength (via DFT calculations of bond energies) with thermogravimetric analysis (TGA) data to predict decomposition pathways .

Q. What methodological frameworks are used to investigate the compound’s biological activity, such as enzyme inhibition?

  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., calcium channels) using the compound’s optimized geometry from Gaussian calculations .
  • In Vitro Assays : Use patch-clamp electrophysiology to measure ion channel blockade or fluorescence-based assays (e.g., Fluo-4 AM) for calcium flux studies. Dose-response curves (IC₅₀) validate potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.